15-Hydroxy-5,8,11-eicosatrienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-Hydroxy-5,8,11-eicosatrienoic acid, commonly known as 15-HETrE, is a fatty acid that belongs to the omega-3 family of polyunsaturated fatty acids. It is produced in the body by the metabolism of eicosapentaenoic acid (EPA) and is also found in small amounts in certain foods. 15-HETrE has been the subject of extensive scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.
Wirkmechanismus
The mechanism of action of 15-HETrE is complex and involves multiple pathways. One of the primary mechanisms is the activation of the peroxisome proliferator-activated receptor (PPAR) pathway, which regulates gene expression and plays a key role in various biological processes, including inflammation and lipid metabolism.
Biochemical and Physiological Effects:
15-HETrE has been shown to have a variety of biochemical and physiological effects, including:
1. Anti-inflammatory effects: 15-HETrE inhibits the production of pro-inflammatory cytokines and chemokines, reducing inflammation in the body.
2. Anti-cancer effects: 15-HETrE induces apoptosis in cancer cells and inhibits tumor growth.
3. Cardiovascular effects: 15-HETrE improves blood flow and reduces the risk of atherosclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 15-HETrE in lab experiments include its potent anti-inflammatory and anti-cancer properties, which make it a promising therapeutic agent for various diseases. However, the limitations include the difficulty in synthesizing 15-HETrE in large quantities and the lack of standardized protocols for its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 15-HETrE, including:
1. Clinical trials: Further clinical trials are needed to determine the safety and efficacy of 15-HETrE in humans.
2. Mechanistic studies: More research is needed to understand the complex mechanisms of action of 15-HETrE and its effects on various biological processes.
3. Formulation development: Research is needed to develop standardized protocols for the synthesis and formulation of 15-HETrE for use in clinical trials and therapeutic applications.
4. Combination therapy: Studies are needed to explore the potential of combining 15-HETrE with other therapeutic agents for enhanced efficacy in the treatment of various diseases.
In conclusion, 15-HETrE is a promising therapeutic agent with potential applications in various diseases. Further research is needed to fully understand its mechanisms of action and to develop standardized protocols for its synthesis and formulation for use in clinical trials and therapeutic applications.
Synthesemethoden
15-HETrE can be synthesized in the laboratory by the oxidation of 15-Hydroxy-5,8,11-eicosatrienoic acid using a variety of methods, including chemical, enzymatic, and microbial processes. One of the most commonly used methods is the enzymatic oxidation of 15-Hydroxy-5,8,11-eicosatrienoic acid using lipoxygenase enzymes.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 15-HETrE have been extensively studied in various scientific research studies. Some of the most promising applications include:
1. Anti-inflammatory activity: 15-HETrE has been shown to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
2. Anti-cancer activity: Studies have shown that 15-HETrE has anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells and inhibiting tumor growth.
3. Cardiovascular health: 15-HETrE has been shown to have beneficial effects on cardiovascular health by reducing inflammation, improving blood flow, and reducing the risk of atherosclerosis.
Eigenschaften
CAS-Nummer |
139328-88-4 |
---|---|
Produktname |
15-Hydroxy-5,8,11-eicosatrienoic acid |
Molekularformel |
C20H34O3 |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
(5Z,8Z,11Z)-15-hydroxyicosa-5,8,11-trienoic acid |
InChI |
InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,19,21H,2-3,6-7,12-18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9- |
InChI-Schlüssel |
PDNHDUWAXCDVOP-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCC(CC/C=C\C/C=C\C/C=C\CCCC(=O)O)O |
SMILES |
CCCCCC(CCC=CCC=CCC=CCCCC(=O)O)O |
Kanonische SMILES |
CCCCCC(CCC=CCC=CCC=CCCCC(=O)O)O |
Synonyme |
15-HEIA 15-hydroxy-5,8,11-eicosatrienoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.